

magnesium bromide crystal structure and properties

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Compound of Interest

Compound Name: *Magnesium;bromide*

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An In-depth Technical Guide to the Crystal Structure and Properties of Magnesium Bromide

Introduction

Magnesium bromide ($MgBr_2$) is an inorganic compound that exists as a white, hygroscopic crystalline solid.^[1] It is found in various forms, most commonly as anhydrous $MgBr_2$ and as the hexahydrate, $MgBr_2 \cdot 6H_2O$.^[2] The compound is notable for its high solubility in water and its utility in organic synthesis, particularly as a mild Lewis acid catalyst and in the preparation of Grignard reagents.^{[3][4][5]} Its properties are of significant interest to researchers in chemistry and materials science, as well as to professionals in drug development for its role in synthesizing complex organic molecules. This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and key experimental protocols related to magnesium bromide.

Crystal Structure

Magnesium bromide's crystal structure varies between its anhydrous and hydrated forms. The anhydrous form adopts a trigonal crystal system, while the common hexahydrate form crystallizes in a monoclinic system.^{[2][6]}

- Anhydrous $MgBr_2$: The anhydrous form has a rhombohedral lattice with the space group $P-3m1$.^{[6][7]} In this structure, each magnesium ion (Mg^{2+}) is octahedrally coordinated to six bromide ions (Br^-).^{[6][7]} These $MgBr_6$ octahedra share edges to form two-dimensional sheets.^[7]

- Magnesium Bromide Hexahydrate ($\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$): In the hexahydrate form, the structure consists of discrete $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$ octahedral complexes and unbonded bromide anions.[8][9] This is distinct from other lower hydrates where bromide ions are directly coordinated to the magnesium center.[8][9]

Table 2.1: Crystallographic Data for Magnesium Bromide

Parameter	Anhydrous MgBr_2	$\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$ (Hexahydrate)
Crystal System	Trigonal	Monoclinic
Space Group	$\text{P}-3\text{m}1$ (No. 164)[6][10]	$\text{C}2/\text{m}$
Lattice Constants	$a = 3.81 \text{ \AA}$ [10]	$a = 10.25 \text{ \AA}$
$b = 3.81 \text{ \AA}$ [10]	$b = 7.33 \text{ \AA}$	
$c = 6.26 \text{ \AA}$ [10]	$c = 6.33 \text{ \AA}$	
$\alpha = 90^\circ$ [10]	$\alpha = 90^\circ$	
$\beta = 90^\circ$ [10]	$\beta = 93.3^\circ$	
$\gamma = 120^\circ$ [10]	$\gamma = 90^\circ$	
Coordination Geometry	Mg^{2+} in octahedral coordination with 6 Br^- ions[6][7]	Discrete $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$ octahedra[8][9]

Properties of Magnesium Bromide

The physical, chemical, and thermodynamic properties of magnesium bromide are well-documented, reflecting its ionic nature.

Physical Properties

Magnesium bromide is a white solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] The anhydrous and hexahydrate forms have distinct physical characteristics.

Table 3.1: Physical Properties of Magnesium Bromide

Property	Anhydrous MgBr ₂	MgBr ₂ ·6H ₂ O (Hexahydrate)
Molecular Weight	184.113 g/mol	292.20 g/mol
Appearance	White hygroscopic hexagonal crystals[1][6]	Colorless monoclinic crystals[1][2]
Melting Point	711 °C (1312 °F)[1][3]	172.4 °C (decomposes)[1][2]
Boiling Point	1250 °C (2280 °F)[1]	N/A
Density	3.72 g/cm ³ [1][6]	2.07 g/cm ³ [1][2]

Solubility

Magnesium bromide is highly soluble in water and also shows moderate solubility in several polar organic solvents.[2][3]

Table 3.2: Solubility of Magnesium Bromide

Solvent	Temperature (°C)	Solubility (g/100 mL) - Anhydrous	Solubility (g/100 mL) - Hexahydrate
Water	0	-	316[2]
Water	20	102	-
Water	100	125.4[11]	-
Ethanol	20	6.9	-
Methanol	20	21.8	-
Diethyl Ether	20	2.52[11]	-

Thermodynamic Properties

The thermodynamic data for anhydrous magnesium bromide provide insight into its stability and reactivity.

Table 3.3: Thermodynamic Properties of Anhydrous MgBr₂

Property	Value
Standard Enthalpy of Formation (ΔH_f°)	-524.3 kJ/mol[6]
Standard Molar Entropy (S $^\circ$)	117.2 J/(mol·K)[6][11]
Molar Heat Capacity (C _p)	70 J/(mol·K)[6]

Chemical Properties

- Lewis Acidity: Anhydrous MgBr₂ is a Lewis acid and can be used as a catalyst in various organic reactions, such as aldol reactions and the solvent-free synthesis of dihydropyrimidinones.[1][3]
- Hygroscopic Nature: It readily absorbs moisture from the atmosphere to form hydrates, with the hexahydrate being the most common stable form.[3]
- Reactivity: When dissolved in water, it dissociates into magnesium (Mg²⁺) and bromide (Br⁻) ions.[12][13] It reacts with chlorine gas to produce magnesium chloride and bromine, a reaction historically used in bromine production.[1]
 - MgBr₂ + Cl₂ → MgCl₂ + Br₂

Experimental Protocols

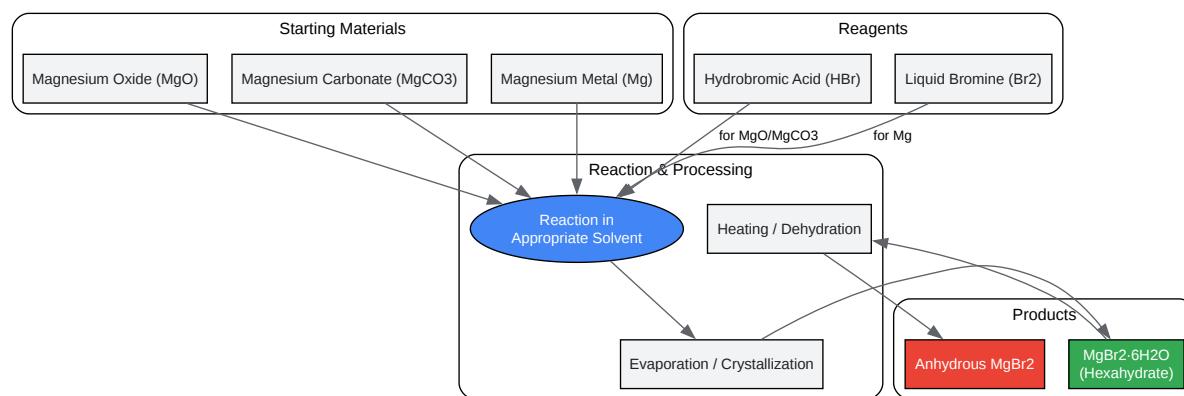
This section details common experimental methodologies for the synthesis and characterization of magnesium bromide.

Synthesis of Magnesium Bromide

Magnesium bromide can be synthesized through several routes. The reaction of magnesium oxide or magnesium carbonate with hydrobromic acid is a common laboratory method.[12][1]

- Protocol: Synthesis from Magnesium Oxide and Hydrobromic Acid

- Reaction Setup: In a fume hood, place a stoichiometric amount of magnesium oxide (MgO) powder into a glass beaker equipped with a magnetic stirrer.
- Acid Addition: Slowly add a slight excess of hydrobromic acid (HBr) solution to the beaker while stirring continuously. The reaction is exothermic.
 - $\text{MgO} + 2\text{HBr} \rightarrow \text{MgBr}_2 + \text{H}_2\text{O}$ [12]
- Evaporation: Once the reaction is complete and the MgO has fully dissolved, gently heat the resulting solution to evaporate the water.
- Crystallization: Cool the concentrated solution to allow magnesium bromide hexahydrate ($\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$) crystals to form.
- Dehydration (for Anhydrous MgBr_2): To obtain the anhydrous form, the hydrated salt must be heated carefully under a stream of dry HBr gas or under vacuum to prevent the formation of magnesium oxide from hydrolysis. [14]

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Caption: General synthesis pathways for magnesium bromide.

Determination of Crystal Structure by X-ray Diffraction (XRD)

Single-crystal or powder XRD is the definitive method for determining the crystal structure.

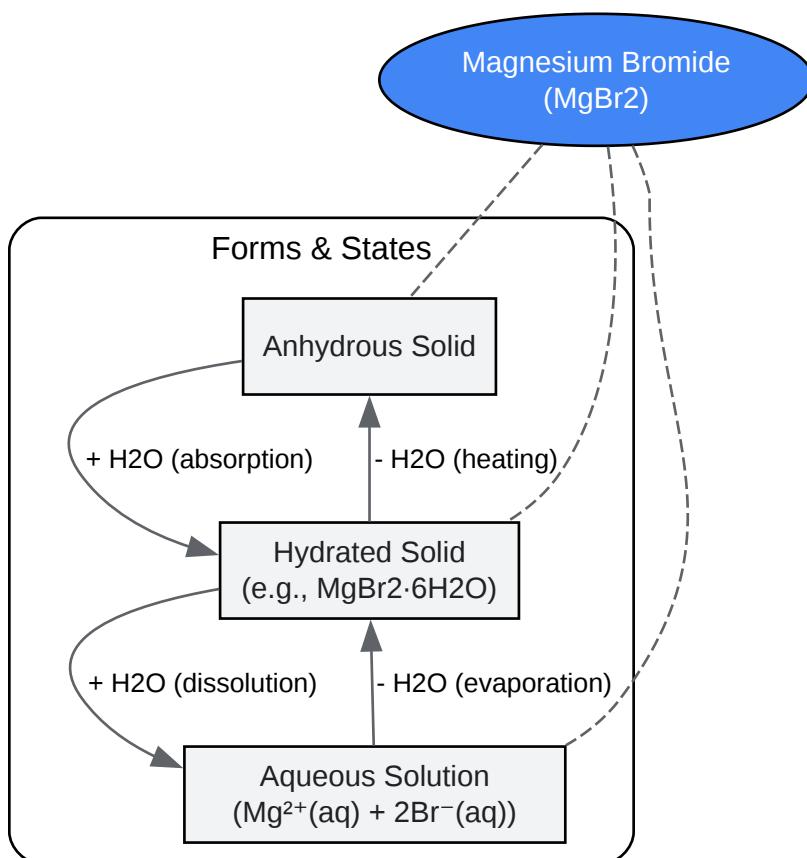
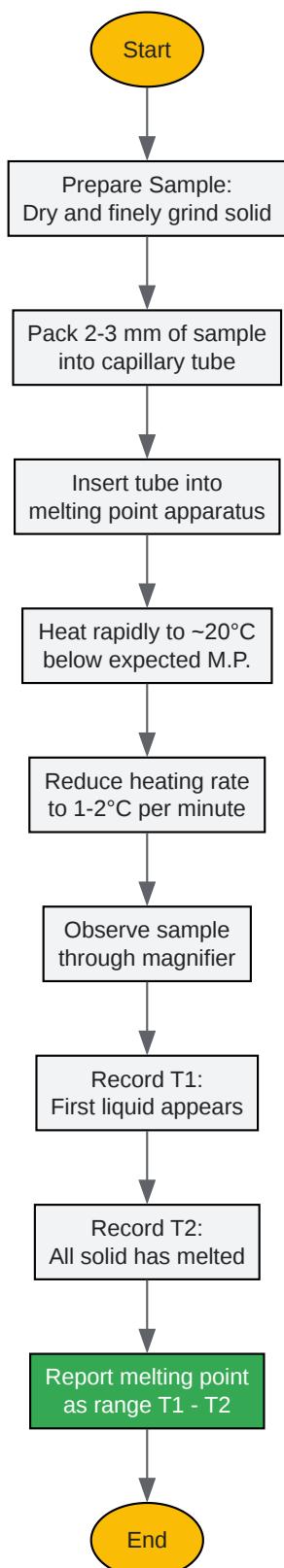
- Protocol: Powder X-ray Diffraction
 - Sample Preparation: The magnesium bromide sample (either anhydrous or a specific hydrate) is finely ground to a homogeneous powder to ensure random orientation of the crystallites.
 - Mounting: The powder is packed into a sample holder or a capillary tube.
 - Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). For studying dehydration, this can be done in situ while heating the sample.[9]
 - Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to databases (e.g., ICDD) for phase identification. For structure refinement, Rietveld analysis is performed on the pattern to determine lattice parameters, atomic positions, and other structural details.

Determination of Melting Point

The melting point is a key indicator of purity.[15] The capillary method is standard for solid compounds.

- Protocol: Capillary Melting Point Determination
 - Sample Preparation: A small amount of the dry, finely powdered anhydrous $MgBr_2$ is packed into a capillary tube to a height of 2-3 mm.[15]
 - Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a DigiMelt or Thiele tube).[15][16]

- Heating: The sample is heated at a controlled rate. A rapid rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.
- Observation: The sample is observed through a magnifying lens. Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[16] For a pure substance, this range is typically narrow (0.5-1.5 °C).[15]

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